(S)-Methyl 3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-amino-6-chloro-5-[(3S)-3-ethylpiperazin-1-yl]pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN5O2/c1-3-7-6-18(5-4-15-7)11-9(13)16-8(10(14)17-11)12(19)20-2/h7,15H,3-6H2,1-2H3,(H2,14,17)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDJLBPSYCEDDR-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1)C2=NC(=C(N=C2Cl)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN(CCN1)C2=NC(=C(N=C2Cl)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-Methyl 3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate, also known as SCH 546738, is a compound that has garnered attention due to its biological activity, particularly as a non-competitive antagonist of the CXCR3 receptor. This receptor plays a critical role in inflammatory responses and immune cell chemotaxis, making it a potential target for therapeutic interventions in various diseases.
- IUPAC Name : this compound
- Molecular Weight : 492.4 g/mol
- CAS Number : 906805-42-3
The primary mechanism of action for this compound involves its binding to the CXCR3 receptor with a high affinity of approximately 0.4 nM. This compound inhibits the receptor's interaction with its natural ligands, including CXCL9, CXCL10, and CXCL11, thus preventing T cell chemotaxis towards sites of inflammation .
Inhibition of Chemotaxis
This compound has demonstrated potent inhibition of CXCR3-mediated chemotaxis in human activated T cells, with an IC90 value around 10 nM. Such inhibition suggests its potential utility in treating conditions characterized by excessive inflammatory responses.
Antimicrobial Activity
In vitro studies have shown that derivatives of pyrazine compounds exhibit significant antimicrobial properties. While specific data on this compound's antimicrobial activity is limited, related compounds have displayed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potential efficacy in antimicrobial applications .
Pharmacokinetics
This compound is known to be orally active, suggesting favorable absorption characteristics that could enhance its therapeutic applicability.
Preclinical Models
In preclinical disease models, SCH 546738 has shown efficacy in reducing inflammation and modulating immune responses. Its role as a CXCR3 antagonist positions it as a candidate for therapeutic strategies aimed at diseases such as autoimmune disorders and certain cancers where CXCR3 is implicated .
Comparative Analysis with Similar Compounds
A comparative analysis reveals that SCH 546738 exhibits unique properties among other CXCR3 antagonists:
| Compound | Binding Affinity (nM) | Mechanism | Type |
|---|---|---|---|
| SCH 546738 | 0.4 | Non-competitive | Antagonist |
| AMG 487 | ~1 | Competitive | Antagonist |
| SCH 535390 | 0.6 | Competitive | Sulfonamide analog |
This table illustrates the superior binding affinity and non-competitive nature of SCH 546738 compared to similar compounds, potentially translating to enhanced therapeutic effects .
Scientific Research Applications
Autoimmune Diseases
Research indicates that SCH 546738 is effective in preclinical models for several autoimmune conditions, including:
- Rheumatoid Arthritis: By inhibiting T cell chemotaxis, it reduces inflammation and joint damage.
- Multiple Sclerosis: It shows promise in attenuating disease progression by modulating immune responses.
Transplant Rejection
The compound has been evaluated for its potential to prevent graft rejection in transplant patients. In preclinical studies, it demonstrated efficacy in delaying graft rejection by inhibiting the migration of activated T cells to the transplant site.
Preclinical Studies and Findings
A series of preclinical studies have validated the therapeutic potential of SCH 546738:
Case Study 1: Rheumatoid Arthritis
In a controlled study involving animal models of rheumatoid arthritis, SCH 546738 was administered at varying doses (1 mg/kg to 40 mg/kg). Results showed a dose-dependent reduction in joint swelling and inflammatory cytokines.
Case Study 2: Multiple Sclerosis
Another study investigated the effects of SCH 546738 on EAE (Experimental Autoimmune Encephalomyelitis), a model for multiple sclerosis. Treatment led to improved motor function and reduced histological markers of inflammation in the spinal cord.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Pyrazine carboxylate derivatives exhibit diverse biological activities influenced by substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Ring Systems : Replacing ethylpiperazine with azepan-1-yl (7-membered ring, ) increases conformational flexibility, which could enhance binding to larger enzyme pockets .
Electron-Withdrawing Groups : Fluorine () and trifluoromethyl () substituents improve metabolic stability and lipophilicity but may reduce solubility .
Functional Group Diversity: The prop-2-ynylamino group () introduces synthetic versatility for click chemistry modifications, whereas methylamino () simplifies hydrogen-bonding interactions .
Physicochemical and Pharmacokinetic Implications
- Lipophilicity : The trifluoromethyl analog () has higher logP than the target compound, favoring membrane permeability but risking off-target binding .
- Solubility: The ethylpiperazine group in the target compound provides moderate hydrophilicity compared to nonpolar substituents like trifluoromethyl .
- Metabolic Stability : Fluorinated analogs () resist oxidative metabolism, whereas the alkyne group () may undergo cytochrome P450-mediated degradation .
Preparation Methods
Key steps include:
- Chlorination of pyrazine derivatives to introduce a chlorine atom at the 6-position.
- Nucleophilic substitution at the 6-position using amines or amino derivatives.
- Coupling with heterocyclic amines, such as piperazine derivatives, to introduce the (3-ethylpiperazin-1-yl) group.
- Ester hydrolysis or transformation to amides, depending on the target compound.
Chlorination of Pyrazine Core
The initial step often involves chlorination of methyl 3-amino-6-hydroxypyrazine-2-carboxylate to produce methyl 3-amino-6-chloropyrazine-2-carboxylate. This is achieved using phosphorus oxychloride (POCl₃), which facilitates selective chlorination at the 6-position.
Reaction conditions:
- Reagent: Phosphorus oxychloride
- Temperature: Reflux or controlled heating
- Solvent: Usually anhydrous conditions
- Yield: Approximately 42-50% based on literature reports.
Data Table 1: Chlorination of Methyl 3-amino-6-hydroxypyrazine-2-carboxylate
| Starting Material | Reagent | Temperature | Yield | Melting Point (°C) | Reference |
|---|---|---|---|---|---|
| Methyl 3-amino-6-hydroxypyrazine-2-carboxylate | POCl₃ | Reflux | 42-50% | 228-230 |
Nucleophilic Substitution at the 6-Position
The chlorinated intermediate undergoes nucleophilic substitution with various amines to introduce diverse substituents, including piperazine derivatives. This step typically employs reflux conditions in solvents like THF, ethanol, or dichloromethane, often with base catalysts such as sodium carbonate or triethylamine.
Example: Synthesis of methyl 3-amino-6-chloropyrazine-2-carboxylate derivatives
- Reagents: Corresponding amines (e.g., piperazine derivatives)
- Conditions: Reflux in suitable solvent, often with catalytic base
- Yields: Ranging from 70% to over 90% depending on the amine and conditions.
Data Table 2: Nucleophilic Substitution with Piperazine Derivatives
| Intermediate | Amine Used | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| Methyl 3-amino-6-chloropyrazine-2-carboxylate | 3-ethylpiperazine | THF | Reflux | 83% |
Coupling with Heterocyclic Amines
Coupling reactions with heterocyclic amines such as 3-(1H-imidazol-1-yl)propylamine or tryptamine are performed via nucleophilic substitution or amidation, often facilitated by coupling agents like EDC or DCC in solvents such as dichloromethane or DMF.
Example: Synthesis of (S)-Methyl 3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate
- Reagents: 3-ethylpiperazine derivative
- Conditions: Reflux, inert atmosphere
- Purification: Flash chromatography
- Yield: Typically around 70-85%.
Data Table 3: Final Coupling to Form Target Compound
| Starting Material | Coupling Partner | Reagents | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Methyl 3-amino-6-chloropyrazine-2-carboxylate | 3-ethylpiperazine derivative | EDC, DCC | DCM | 75-85% |
Alternative Synthesis Pathways
Some methods involve direct amination of the chloropyrazine core using ammonia or primary amines under high temperature and pressure, followed by esterification or amidation steps. These routes are less common due to lower selectivity but are documented for specific derivatives.
Summary of Key Preparation Methods
Research Findings and Notes
- The synthesis of methyl 3-amino-6-chloropyrazine derivatives is well-established, with phosphorus oxychloride being the reagent of choice for chlorination.
- Nucleophilic substitution reactions are highly efficient when performed under reflux with appropriate bases.
- Coupling with heterocyclic amines allows for the introduction of complex substituents, such as the (3-ethylpiperazin-1-yl) group, with high yields.
- Variations in reaction conditions, such as solvent choice and temperature, significantly influence yields and purity.
- Safety considerations include handling phosphorus oxychloride under anhydrous conditions and managing exothermic reactions during chlorination.
Q & A
Q. What are the key synthetic routes for (S)-Methyl 3-amino-6-chloro-5-(3-ethylpiperazin-1-yl)pyrazine-2-carboxylate?
The compound is synthesized via nucleophilic substitution and Suzuki-Miyaura cross-coupling. A common approach involves reacting methyl 3-amino-5,6-dichloropyrazine-2-carboxylate with 3-ethylpiperazine under reflux in 2-propanol with DIPEA as a base. Subsequent Suzuki-Miyaura coupling introduces aryl/heteroaryl groups using Pd(PPh₃)₄ (5 mol%), K₂CO₃ (10 equiv.), and boronic acids in toluene/MeOH (4:1) at reflux ( ).
Key Steps:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Piperazine substitution | 3-ethylpiperazine, DIPEA, 2-propanol, reflux (2 h) | 86% | |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, toluene/MeOH, reflux (0.5–18 h) | 62–83% |
Q. How is NMR spectroscopy used to confirm the structure of this compound?
and NMR are critical for verifying substitutions on the pyrazine ring and piperazine moiety. For example:
- NMR (CDCl₃): Peaks at δ 3.89 ppm (ester -OCH₃), δ 3.82 ppm (piperazine -CH₂), and δ 6.13 ppm (NH₂) confirm functional groups.
- NMR (CDCl₃): Signals at δ 166.4 ppm (ester C=O) and δ 153.7 ppm (pyrazine C-Cl) validate the core structure ().
Key Spectral Data:
| Group | δ (ppm) | δ (ppm) |
|---|---|---|
| OCH₃ | 3.89 | 52.0 |
| Piperazine CH₂ | 3.82 | 51.1 |
| Pyrazine C-Cl | – | 153.7 |
Q. What role does the stereochemistry of the 3-ethylpiperazine group play in reactivity?
The (S)-configuration of the 3-ethylpiperazine moiety influences binding affinity in biological targets. For instance, in PET tracer studies, the (S)-enantiomer showed higher selectivity for receptor binding compared to the (R)-form, as confirmed by preclinical evaluation using fluorine-18 labeled analogs ( ).
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for diverse substituents?
Reaction efficiency depends on:
- Catalyst loading: Pd(PPh₃)₄ at 5 mol% minimizes side reactions.
- Solvent ratio: Toluene/MeOH (4:1) balances solubility and reactivity.
- Temperature/time: Reflux for 18 h is required for electron-deficient boronic acids (e.g., 4-trifluoromethylphenyl), while electron-rich substrates (e.g., 3,5-dimethoxyphenyl) react in 0.5 h ().
Example Yields by Substituent:
| Boronic Acid | Yield | (min) |
|---|---|---|
| 4-(Trifluoromethyl)phenyl | 64% | 17.6 |
| 3,5-Dimethoxyphenyl | 62% | 30.0 |
| 2-Aminopyrimidin-5-yl | 83% | 14.2 |
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR integration or shifts (e.g., overlapping piperazine signals) are addressed via:
- 2D NMR (HSQC, HMBC): Correlates proton and carbon signals to confirm connectivity.
- High-resolution MS: Validates molecular formula (e.g., HRESI-MS m/z 363.1336 for C₁₆H₂₀ClN₆O₂⁺) ( ).
Q. What in vitro models are suitable for evaluating biological activity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
